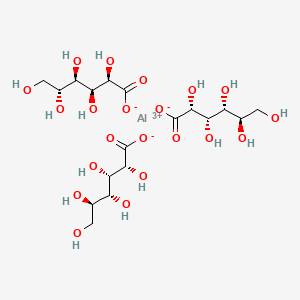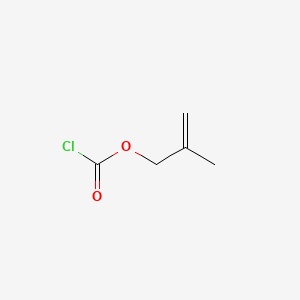
2-Methylallyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylallyl chloroformate, also known as allyl chloroformate, is an organic compound with the molecular formula C_5H_7ClO_2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of esters and carbamates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylallyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
CH2=CHCH2OH+COCl2→CH2=CHCH2OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of carbonochloridic acid, 2-methyl-2-propenyl ester involves the continuous feeding of allyl alcohol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylallyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form allyl alcohol and hydrochloric acid.
Reduction: It can be reduced to allyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with carbonochloridic acid, 2-methyl-2-propenyl ester to form carbamates under mild conditions.
Alcohols: React to form esters, often in the presence of a base to neutralize the hydrochloric acid produced.
Water: Hydrolyzes the compound to allyl alcohol and hydrochloric acid.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Allyl alcohol: Formed from hydrolysis or reduction reactions.
Applications De Recherche Scientifique
2-Methylallyl chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the formation of carbamate-based drugs.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of carbonochloridic acid, 2-methyl-2-propenyl ester involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chloroformate group, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of an allyl group.
Ethyl chloroformate: Similar in structure but with an ethyl group instead of an allyl group.
Isobutyl chloroformate: Similar in structure but with an isobutyl group instead of an allyl group.
Uniqueness
2-Methylallyl chloroformate is unique due to the presence of the allyl group, which imparts additional reactivity and versatility in organic synthesis. The allyl group can participate in various reactions such as polymerization and cross-coupling, making this compound valuable in the synthesis of complex molecules.
Propriétés
Numéro CAS |
42068-70-2 |
|---|---|
Formule moléculaire |
C5H7ClO2 |
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
2-methylprop-2-enyl carbonochloridate |
InChI |
InChI=1S/C5H7ClO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3 |
Clé InChI |
MGDDPXJDBGFXCY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


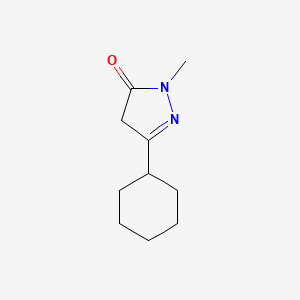
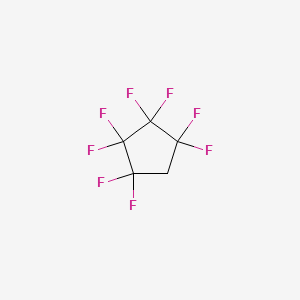
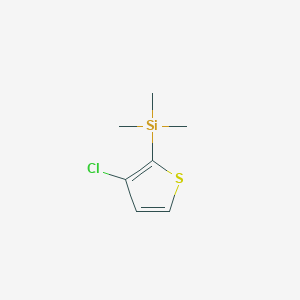
![[(4-Methoxy-3-nitrophenyl)sulfonyl]sodium](/img/structure/B8657827.png)
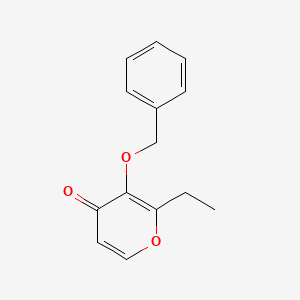
![Ethyl 5-formylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8657840.png)
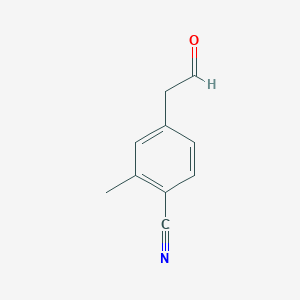
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8657869.png)
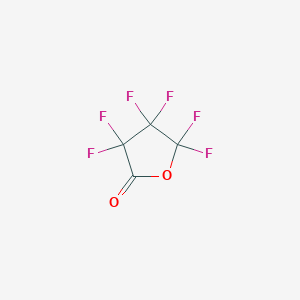
![3-Methyl-5-phenyl-4,5,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3-trien-8-one](/img/structure/B8657896.png)
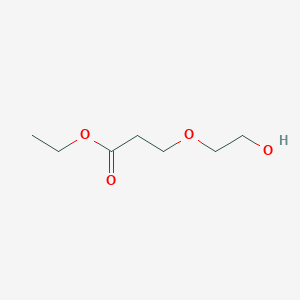
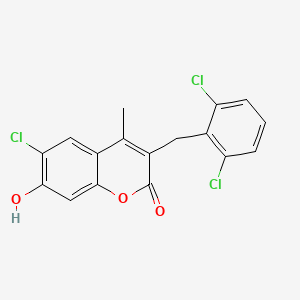
![2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8657914.png)
